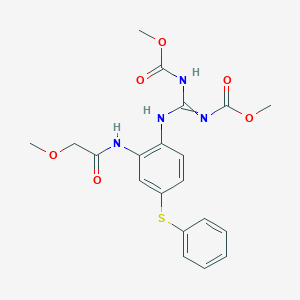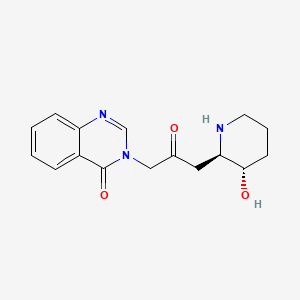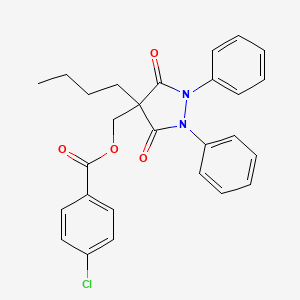
1-苄基-3-(4-甲氧基苯胺基)-4-苯基吡咯-2,5-二酮
描述
GSK3987 是一种化学化合物,以其作为肝脏X受体α和肝脏X受体β的广谱激动剂而闻名。这些受体是核受体,在调节胆固醇、脂肪酸和葡萄糖稳态中起着至关重要的作用。 GSK3987 已被证明可以增加 ATP 结合盒转运蛋白 A1 和固醇调节元件结合蛋白 1c 的表达,它们分别参与胆固醇外流和甘油三酯积累 .
科学研究应用
GSK3987 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究肝脏 X 受体的功能及其在脂质代谢中的作用。
生物学: 用于研究,以了解胆固醇和脂肪酸稳态的调节。
医学: 正在研究其在治疗动脉粥样硬化和糖尿病等代谢性疾病方面的潜在治疗效果。
作用机制
GSK3987 通过作为肝脏 X 受体α和肝脏 X 受体β的激动剂来发挥其作用。它与这些受体结合并募集类固醇受体共激活因子 1,导致参与胆固醇外流和甘油三酯积累的目标基因的激活。 分子靶标包括 ATP 结合盒转运蛋白 A1 和固醇调节元件结合蛋白 1c,它们在脂质代谢中起关键作用 .
生化分析
Biochemical Properties
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione and these biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . The molecular mechanism of action of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is complex and involves multiple pathways and targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione can lead to sustained changes in cell behavior and metabolism .
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cell function. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is effective without causing harm .
Metabolic Pathways
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolic intermediates and alter the flux through specific pathways . For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione are critical for its biological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione within the cell can influence its interactions with biomolecules and its overall biological effects .
准备方法
合成路线和反应条件
GSK3987 的合成涉及多个步骤,从核心结构的制备开始,核心结构是取代的马来酰亚胺。关键步骤包括:
马来酰亚胺核心的形成: 这涉及将苯胺衍生物与马来酸酐反应以形成马来酰亚胺环。
取代反应: 通过亲核取代反应将各种取代基引入马来酰亚胺核心。
工业生产方法
GSK3987 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
批量合成: 在工业反应器中反应大量的起始原料。
反应条件的优化: 优化温度、压力和溶剂等参数,以获得最大产量。
化学反应分析
反应类型
GSK3987 经历了几种类型的化学反应,包括:
氧化: GSK3987 可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将 GSK3987 转化为具有不同化学性质的还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素、烷基化剂和亲核试剂等试剂常用.
主要产物
相似化合物的比较
类似化合物
T0901317: 另一种肝脏 X 受体激动剂,对胆固醇和甘油三酯代谢具有类似的影响。
独特性
GSK3987 在其广谱活性以及对肝脏 X 受体α和肝脏 X 受体β的高选择性方面是独一无二的。 它已被证明比其他类似化合物具有更高的效力和效力,使其成为科学研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
1-benzyl-3-(4-methoxyanilino)-4-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-20-14-12-19(13-15-20)25-22-21(18-10-6-3-7-11-18)23(27)26(24(22)28)16-17-8-4-2-5-9-17/h2-15,25H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZMYWLMBBLASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


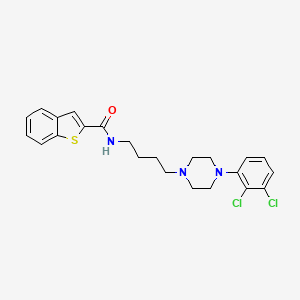
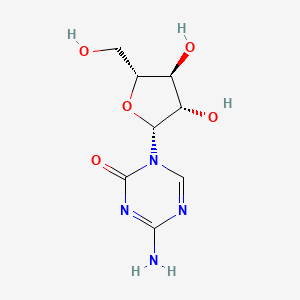
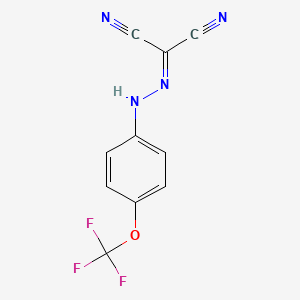

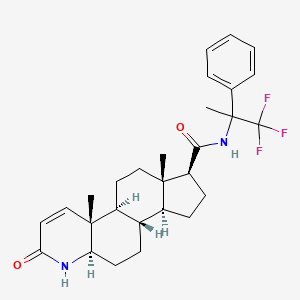


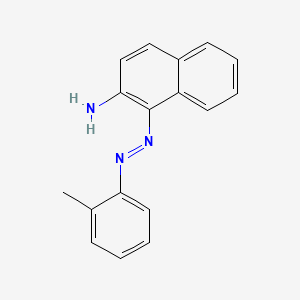
![aluminum;4-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B1672317.png)
![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)
